molecular formula C16H25N3O3S B214810 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

Cat. No. B214810
M. Wt: 339.5 g/mol
InChI Key: VRKNWKRESIFWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by selectively binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK activity leads to decreased proliferation and survival of B-cells, which can result in the regression of B-cell malignancies.
Biochemical and Physiological Effects
3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent and selective inhibitory activity against BTK in preclinical models. Inhibition of BTK activity leads to decreased phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to induce apoptosis (programmed cell death) in B-cells, which can lead to the regression of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide is its potent and selective inhibitory activity against BTK. This makes it a valuable tool for studying the role of BTK in B-cell malignancies and for developing new therapies for these diseases. However, one limitation of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all patients with B-cell malignancies, as some tumors may have alternative mechanisms of B-cell receptor signaling.

Future Directions

There are several future directions for the development of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One area of research is the combination of BTK inhibitors with other anti-cancer agents, such as venetoclax, to enhance their activity and overcome resistance. Another area of research is the development of BTK inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the use of BTK inhibitors in combination with immunotherapy, such as checkpoint inhibitors, is an area of active investigation.

Synthesis Methods

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide can be synthesized using a multi-step process that involves the reaction of several key intermediates. One of the key intermediates is 4-(methylsulfonyl)-1-piperazine, which is obtained by reacting methylsulfonyl chloride with piperazine in the presence of a base. The final product, 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, is obtained by reacting 4-(methylsulfonyl)-1-piperazine with 3-methyl-N-(4-(trifluoromethyl)phenyl)butanamide in the presence of a palladium catalyst.

Scientific Research Applications

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

properties

Product Name

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

Molecular Formula

C16H25N3O3S

Molecular Weight

339.5 g/mol

IUPAC Name

3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide

InChI

InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20)

InChI Key

VRKNWKRESIFWQU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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